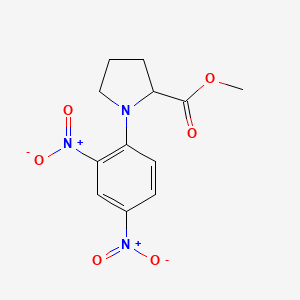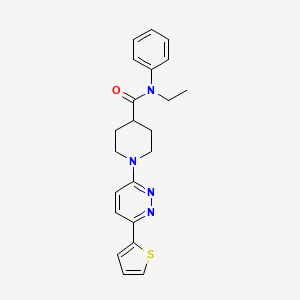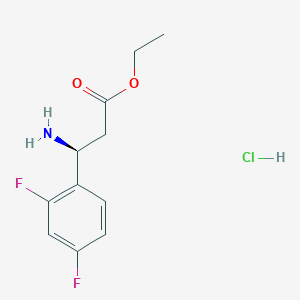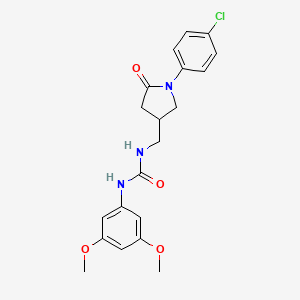
N-(4-エチル-1,3-ベンゾチアゾール-2-イル)ブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its activity against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or luminescent properties
作用機序
Target of Action
N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide has been found to exhibit potent activity against certain bacterial strains, particularly Mycobacterium tuberculosis . This suggests that the compound’s primary targets are likely to be key proteins or enzymes within these bacteria that are essential for their survival and proliferation.
Biochemical Pathways
Given its anti-tubercular activity, it is likely that the compound interferes with pathways crucial for the survival and proliferation ofMycobacterium tuberculosis .
Pharmacokinetics
A favorable pharmacokinetic profile has been suggested for similar compounds .
Result of Action
The primary result of N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide’s action is the inhibition of bacterial growth, particularly in the case of Mycobacterium tuberculosis . This leads to a decrease in the number of bacteria, thereby helping to control and potentially eliminate the infection.
生化学分析
Biochemical Properties
N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide has been reported to display antibacterial activity by inhibiting several enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . The nature of these interactions involves the compound binding to these enzymes and proteins, thereby inhibiting their function .
Cellular Effects
The effects of N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide on cells are largely dependent on the type of cell and the cellular processes involved. For instance, it has been found to have selective cytotoxicity against tumorigenic cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit ubiquitin ligase, an enzyme involved in protein degradation .
Dosage Effects in Animal Models
The effects of N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally true that the observed effects can range from threshold effects at lower doses to potentially toxic or adverse effects at high doses .
Metabolic Pathways
Given its biochemical properties, it is likely that it interacts with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide within cells and tissues are critical aspects of its biochemical profile. While specific details are currently limited, it is plausible that it interacts with certain transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide could potentially influence its activity or function. Factors such as targeting signals or post-translational modifications could direct it to specific compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient processes such as microwave irradiation and one-pot multicomponent reactions .
化学反応の分析
Types of Reactions
N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
類似化合物との比較
Similar Compounds
- N-(1,3-benzothiazol-2-yl)benzenesulfonamide
- N-(6-methyl-1,3-benzothiazol-2-yl)phenylbutanamide
- N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(4-morpholinyl)ethyl]butanamide
Uniqueness
N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity. This compound’s unique structure allows it to interact with different molecular targets compared to other benzothiazole derivatives, making it a valuable compound for various scientific research applications .
特性
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-6-11(16)14-13-15-12-9(4-2)7-5-8-10(12)17-13/h5,7-8H,3-4,6H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJPIYDJNOTSSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(C=CC=C2S1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2516066.png)
![5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2516072.png)


![2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid](/img/structure/B2516075.png)

![6-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B2516077.png)




